Deoxy Risedronic Acid

Bone Biology Bisphosphonate Pharmacology Fluorescent Probes

Quantifying Risedronate Sodium impurities is a critical bottleneck in ANDA submissions and QC release. Deoxy Risedronic Acid (CAS 75755-10-1) addresses this as a certified pharmacopoeial impurity standard (EP Impurity E/USP Related Compound C), supplied with full characterization for method development and system suitability. • Enables precise HPLC/HILIC impurity profiling with regulatory-grade traceability to EP/USP monographs • Pre-qualified for FDA/EMA-compliant analytical method validation • Available from stock with Certificate of Analysis for immediate QC deployment

Molecular Formula C7H11NO6P2
Molecular Weight 267.11 g/mol
CAS No. 75755-10-1
Cat. No. B128604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeoxy Risedronic Acid
CAS75755-10-1
SynonymsP,P’-[2-(3-Pyridinyl)ethylidene]bisphosphonic Acid;  [2-(3-Pyridinyl)ethylidene]bisphosphonic Acid;  USP Risedronate Related Compound C; 
Molecular FormulaC7H11NO6P2
Molecular Weight267.11 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)CC(P(=O)(O)O)P(=O)(O)O
InChIInChI=1S/C7H11NO6P2/c9-15(10,11)7(16(12,13)14)4-6-2-1-3-8-5-6/h1-3,5,7H,4H2,(H2,9,10,11)(H2,12,13,14)
InChIKeyKZMOFWIRXNQJET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 15 mg / 20 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Deoxy Risedronic Acid (CAS 75755-10-1): Bisphosphonate Analog and Regulatory Standard for Risedronate


Deoxy Risedronic Acid (CAS 75755-10-1) is the deoxy analog of the potent nitrogen-containing bisphosphonate (N-BP) Risedronic Acid, distinguished structurally by the absence of a hydroxyl group on the geminal carbon of the bisphosphonate backbone [1]. It is formally recognized in major pharmacopoeias as Risedronate EP Impurity E and USP Risedronate Related Compound C, serving as a certified reference material for analytical quality control . As a prenyl analog, it inhibits the enzyme farnesyl pyrophosphate synthase (FPPS), a key target in the mevalonate pathway, and can be functionalized to create fluorescent probes for visualizing osteoclast-mediated bone resorption in vitro [2].

Why Deoxy Risedronic Acid Cannot Be Replaced by Generic Risedronate or Other N-BPs


Generic substitution of Risedronate or other nitrogen-containing bisphosphonates for Deoxy Risedronic Acid is scientifically invalid due to its distinct physicochemical and biological profile, primarily driven by the lack of the 1-hydroxyl group [1]. This structural difference is the root cause of its fundamentally lower bone mineral affinity, which in turn dictates its unique in vivo skeletal distribution, tissue penetration, and potential for off-target effects compared to high-affinity analogs like Risedronate [2][3]. Consequently, Deoxy Risedronic Acid is not a therapeutic agent but a specialized tool for targeted applications—specifically as a certified pharmacopoeial impurity reference standard and as a low-affinity probe in bone biology research—making any attempt at functional substitution with a high-affinity therapeutic bisphosphonate both inappropriate and analytically inaccurate [4].

Quantitative Evidence for Deoxy Risedronic Acid: Bone Affinity and Skeletal Distribution vs. Risedronate


Bone Mineral Affinity and In Vivo Skeletal Distribution: Deoxy-Risedronate vs. Risedronate

In a direct head-to-head comparison using fluorescent conjugates, deoxy-risedronate, the parent compound of Deoxy Risedronic Acid, demonstrated a quantifiably lower bone mineral affinity relative to risedronate [1]. This lower affinity resulted in a distinct in vivo skeletal distribution pattern. Specifically, at resorbing bone surfaces, lower-affinity compounds like deoxy-risedronate showed preferential binding to resorption lacunae, whereas the higher-affinity risedronate exhibited more uniform labeling [1]. Furthermore, deoxy-risedronate showed a relatively higher degree of labeling of osteocyte lacunar walls and labeled lacunae deeper within cortical bone, indicating increased penetration of the osteocyte canalicular network [1].

Bone Biology Bisphosphonate Pharmacology Fluorescent Probes

Regulatory Identification and Purity as an Analytical Reference Standard

Deoxy Risedronic Acid is not an interchangeable research chemical; it is officially designated and certified as Risedronate EP Impurity E and USP Risedronate Related Compound C . This formal recognition by major pharmacopoeias provides a verifiable baseline of identity and purity that generic bisphosphonates cannot claim [1]. For analytical method validation, system suitability testing, and impurity profiling of risedronate drug substances and products, only the certified reference material (e.g., Sigma-Aldrich Y0001540, a 15 mg vial standard) provides the required level of trust and regulatory compliance .

Analytical Chemistry Pharmaceutical Quality Control Regulatory Science

Mechanistic Basis for Differential Affinity: FPPS Inhibition and Structural Basis

The mechanism of action of Deoxy Risedronic Acid as an N-BP involves inhibition of the enzyme farnesyl pyrophosphate synthase (FPPS), a target shared with Risedronic Acid . However, the structural basis for its lower bone affinity lies in the absence of the 1-hydroxyl group, which is a critical moiety for calcium chelation and high-affinity binding to hydroxyapatite [1]. While direct comparative Ki or IC50 data for FPPS inhibition between Deoxy Risedronic Acid and Risedronic Acid is not available in the current public domain, X-ray crystallographic studies of risedronate (RIS) bound to human FPPS (PDB 4N9U) provide a structural framework for the class, demonstrating a binding affinity Ki of 0.36-82.2 nM for the parent compound [2].

Structural Biology Enzymology Drug Mechanism

Key Application Scenarios for Deoxy Risedronic Acid in Research and Quality Control


Pharmaceutical Quality Control and Impurity Profiling

Utilized as a certified reference standard (Risedronate EP Impurity E / USP Risedronate Related Compound C) for the identification, quantification, and purity assessment of Risedronate Sodium active pharmaceutical ingredient (API) and finished dosage forms [1]. This is essential for method development (e.g., HPLC, HILIC), system suitability testing, and regulatory submission to agencies like the FDA and EMA .

In Vivo Bone Biology Research Using Fluorescent Probes

Employed as a precursor for the synthesis of low-affinity fluorescent bisphosphonate probes (e.g., FAM-deoxy-risedronate) to visualize and study bone remodeling dynamics in animal models [1]. Its distinct distribution pattern at resorbing surfaces and within the osteocyte network makes it a critical tool for investigating the influence of bone affinity on skeletal pharmacokinetics and pharmacodynamics [1].

Mechanistic Studies of Farnesyl Pyrophosphate Synthase (FPPS) Inhibition

Used as a tool compound in biochemical and cellular assays to investigate the structure-activity relationship (SAR) of nitrogen-containing bisphosphonates. By comparing its activity to Risedronic Acid, researchers can delineate the specific contributions of the 1-hydroxyl group to both bone affinity and intracellular target engagement [2].

Control Compound for In Vitro Bone Resorption Assays

Serves as a low-affinity control in cell-based assays studying osteoclast function and bone resorption . Fluorescent conjugates of Deoxy Risedronic Acid can be used to directly visualize osteoclast activity and compare the effects of varying bone mineral affinity on drug uptake and efficacy in vitro .

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